

therapeutic potential of thiazole-4-carboxamide derivatives

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Compound of Interest

Compound Name: *N-cyclopropyl-1,3-thiazole-4-carboxamide*

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Therapeutic Horizons of Thiazole-4-Carboxamide Derivatives

From Kinase Inhibition to Neuroprotection: A Technical Guide for Drug Discovery

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole-4-carboxamide core has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic thiazole derivatives, the specific substitution at the C4 position with a carboxamide moiety creates a unique hydrogen-bonding vector that mimics peptide bonds, allowing these molecules to interact deeply within the ATP-binding pockets of kinases, the allosteric sites of ion channels, and the active sites of viral polymerases.

This guide analyzes the therapeutic utility of this scaffold, moving beyond basic screening to the mechanistic underpinnings of its activity in oncology (c-Met/VEGFR-2 inhibition) and neurology (AMPA receptor modulation).^[1]

Chemical Space & Rational Design

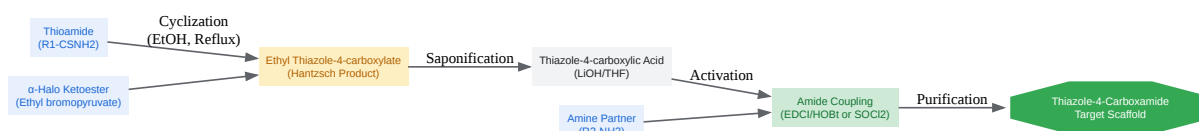
The thiazole-4-carboxamide scaffold offers three distinct vectors for optimization (SAR):

- C2 Position (Aryl/Heteroaryl tail): Critical for hydrophobic interactions and occupying the "selectivity pocket" of enzymes.
- C4 Carboxamide Linker: Acts as a hydrogen bond donor/acceptor bridge; essential for orienting the molecule.
- Amide Nitrogen Substituent (Head group): often a substituted phenyl or heteroaryl ring that dictates solubility and metabolic stability.[1]

Synthesis Strategy: The Hantzsch-Coupling Workflow

The most robust route to these derivatives involves a convergent synthesis strategy.[1] The core thiazole ring is constructed via Hantzsch cyclization, followed by amide coupling.

Diagram 1: Synthetic Pathway & Logic



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Caption: Convergent synthesis of thiazole-4-carboxamide derivatives via Hantzsch cyclization followed by peptide coupling.

Therapeutic Area I: Oncology (Kinase Inhibition)

The most mature application of thiazole-4-carboxamides is in the inhibition of receptor tyrosine kinases (RTKs), specifically c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2.[1]

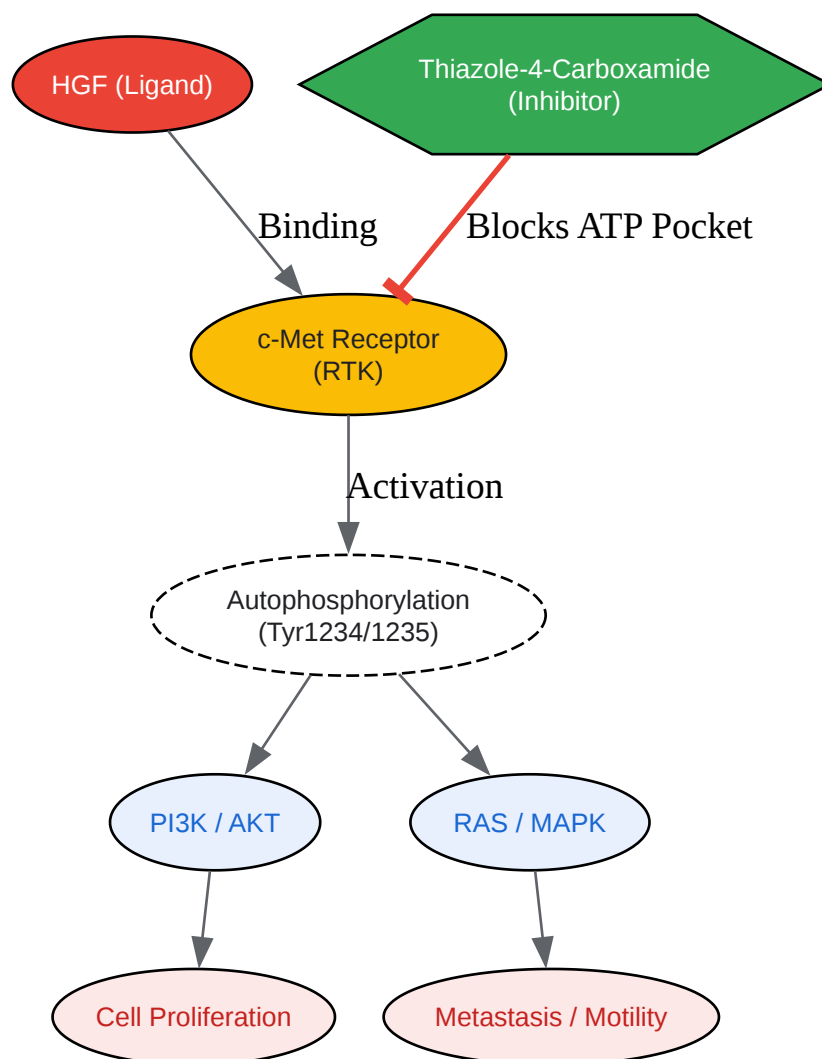
Mechanism of Action: c-Met Inhibition

Aberrant c-Met signaling drives metastasis and drug resistance in gastric and lung cancers.[1]

Thiazole-4-carboxamides (e.g., compound 51am) function as Type I or Type II ATP-competitive inhibitors.[1]

- Binding Mode: The nitrogen and sulfur of the thiazole ring often engage in water-mediated H-bonds or direct interactions with the "hinge region" (e.g., Met1160 in c-Met).[1]
- The "Tail" Interaction: A hydrophobic group at the amide nitrogen extends into the hydrophobic back pocket, locking the kinase in an inactive conformation.

Diagram 2: c-Met Signaling Blockade



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Caption: Thiazole-4-carboxamide derivatives inhibit c-Met autophosphorylation, severing downstream PI3K/AKT and MAPK oncogenic signaling.[1]

Key Data: Structure-Activity Relationship (SAR)

Recent studies (e.g., J. Enzyme Inhib.[1][2] Med. Chem., 2023) highlight specific substitutions that maximize potency.

Position	Optimal Substituent	Effect on Activity
C2 (Thiazole)	3,4-dimethoxyphenyl	Increases affinity for the hydrophobic pocket; improves metabolic stability.[1]
Amide N	3-fluoro-4-acetylphenyl	The fluorine atom forms halogen bonds; the acetyl group improves solubility.[1]
Core	Thiazole-4-carboxamide	Superior to thiadiazole analogs due to better stability against ring-opening.[1]

Therapeutic Area II: Neurology (Neuroprotection)

A rapidly emerging application is the modulation of AMPA receptors (AMPA receptors), which mediate fast synaptic transmission in the CNS. Overactivation of AMPARs leads to excitotoxicity, a hallmark of epilepsy and ALS.

- Compound TC-2: A specific thiazole-4-carboxamide derivative identified as a Negative Allosteric Modulator (NAM).[1]
- Mechanism: It does not block the glutamate binding site directly but binds to an allosteric site, stabilizing the desensitized state of the receptor. This reduces the "steady-state" current without completely shutting down synaptic transmission, offering a safety profile superior to direct channel blockers.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: Couple thiazole-4-carboxylic acid with an amine to form the final pharmacophore.

- Activation: Dissolve 1.0 eq of 2-arylthiazole-4-carboxylic acid in dry DMF. Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole).
[1]
- Incubation: Stir at 0°C for 30 minutes under Nitrogen atmosphere to form the active ester.
- Coupling: Add 1.1 eq of the target aniline/amine and 2.0 eq of DIPEA (base).
- Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).
- Workup: Dilute with water (precipitate often forms).[1] Extract with Ethyl Acetate (3x).[1] Wash organic layer with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove acid), and brine.
- Purification: Recrystallize from Ethanol or perform Flash Chromatography (Silica gel).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ values against cancer cell lines (e.g., MKN-45, HepG2).

- Seeding: Seed cells into 96-well plates at a density of

cells/well in 100 µL DMEM/RPMI media. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.1%). Add 100 µL to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Foretinib).
- Incubation: Incubate for 48 or 72 hours.

- Dye Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form in viable cells).
- Solubilization: Aspirate media carefully. Add 150 μL DMSO to dissolve crystals. Shake plate for 10 mins.
- Measurement: Read absorbance at 570 nm using a microplate reader.
- Analysis: Calculate % Cell Viability =

.[1] Plot dose-response curve to derive IC50.[1]

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